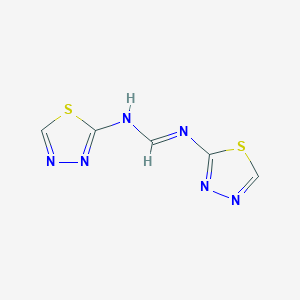

N,N'-di-1,3,4-thiadiazol-2-ylimidoformamide

Description

Properties

CAS No. |

26907-35-7 |

|---|---|

Molecular Formula |

C5H4N6S2 |

Molecular Weight |

212.3 g/mol |

IUPAC Name |

N,N'-bis(1,3,4-thiadiazol-2-yl)methanimidamide |

InChI |

InChI=1S/C5H4N6S2/c1(6-4-10-8-2-12-4)7-5-11-9-3-13-5/h1-3H,(H,6,7,10,11) |

InChI Key |

KVOZCHMPXZDMOP-UHFFFAOYSA-N |

Isomeric SMILES |

C1=NN=C(S1)N/C=N/C2=NN=CS2 |

Canonical SMILES |

C1=NN=C(S1)NC=NC2=NN=CS2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N,N'-di-1,3,4-thiadiazol-2-ylimidoformamide

Synthesis of 1,3,4-Thiadiazole-2-amine Precursors

The synthesis of this compound begins with the preparation of 1,3,4-thiadiazole-2-amine derivatives, which serve as key intermediates.

One-Pot Cyclodehydration Using Thiosemicarbazide and Carboxylic Acids

A novel and efficient approach involves the one-pot reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) as a mild cyclodehydrating agent. This method avoids the use of toxic reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), making it environmentally friendly and operationally simple.

- The reaction proceeds via initial acylation of thiosemicarbazide by the carboxylic acid, followed by cyclodehydration to form the 2-amino-1,3,4-thiadiazole ring.

- This method is applicable to both aromatic and aliphatic carboxylic acids, although solubility issues may arise with some dicarboxylic acids.

- Yields vary depending on the acid used; for example, benzoic acid gives a yield of 64.4%, while adipic acid yields 70.3% (Table 1).

| Precursor (Carboxylic Acid) | Yield (%) |

|---|---|

| Benzoic acid | 64.4 |

| 3-Phenylpropionic acid | 47.8 |

| Phenoxyacetic acid | 44.4 |

| 2-Naphthaleneacetic acid | 67.2 |

| Adipic acid | 70.3 |

Table 1. Yields of 2-amino-1,3,4-thiadiazole derivatives via PPE-mediated one-pot synthesis.

Cyclodehydration Using Phosphorus Oxychloride

An alternative traditional method involves the reaction of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), which acts as a dehydrating agent to facilitate ring closure.

- This method typically requires refluxing the mixture and careful control of reaction conditions.

- It has been used to prepare various 1,3,4-thiadiazole-2-amine derivatives with good yields.

- For example, 5-phenyl-1,3,4-thiadiazol-2-amine was synthesized by this method and further functionalized (see Section 2.2).

Formation of this compound

The target compound, this compound, can be prepared by linking two 1,3,4-thiadiazole-2-amine units through an imidoformamide bridge. The general synthetic strategy includes:

- Functionalization of the 1,3,4-thiadiazole-2-amine with formyl or related groups to introduce the imidoformamide linkage.

- Use of coupling agents or reagents such as formaldehyde or phthalimide derivatives to facilitate the formation of the imidoformamide bond.

- Refluxing and controlled addition of reagents to ensure complete reaction and high purity of the product.

A representative synthetic sequence involves:

- Preparation of 1,3,4-thiadiazole-2-amine as described above.

- Reaction of the amine with formaldehyde in methanol under stirring and controlled temperature to form methyl derivatives.

- Subsequent addition of phthalimido or related reagents with reflux to yield the imidoformamide-linked product.

- Isolation by filtration, recrystallization, and purification steps.

This approach has been demonstrated in the synthesis of various thiadiazole derivatives with functional groups analogous to the imidoformamide linkage.

Characterization and Purification

- Thin layer chromatography (TLC) is used to monitor the progress of the reactions and confirm the formation of intermediates and final products.

- Characterization techniques include nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C), infrared (IR) spectroscopy, elemental analysis, and mass spectrometry.

- Melting point determination and recrystallization from suitable solvents (e.g., methanol, ethanol) are used to purify the compounds.

- The spectral data confirm the presence of characteristic functional groups and the integrity of the heterocyclic ring system.

Comparative Analysis of Preparation Methods

| Method | Reagents Used | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| PPE-mediated one-pot synthesis | Thiosemicarbazide, Carboxylic acids, PPE | Mild conditions, no toxic reagents | Poor solubility with some acids | 44–70 |

| POCl3-mediated cyclodehydration | Thiosemicarbazide, Carboxylic acids, POCl3 | Established method, good yields | Use of toxic reagents, harsh conditions | Up to 83 (derivatives) |

| Formaldehyde and phthalimide coupling | 1,3,4-Thiadiazole-2-amine, Formaldehyde, Phthalimide | Enables imidoformamide linkage formation | Multi-step, requires careful control | Variable |

Table 2. Comparison of preparation methods relevant to this compound synthesis.

Summary of Research Findings

- The PPE-mediated one-pot synthesis offers a green and efficient route to 1,3,4-thiadiazole-2-amine derivatives, which are essential precursors for this compound.

- The traditional POCl3 method remains widely used for synthesizing thiadiazole derivatives but involves toxic reagents and requires careful handling.

- The formation of the imidoformamide linkage typically involves formaldehyde-mediated coupling reactions, often under reflux conditions, to link two thiadiazole units effectively.

- Characterization data confirm the successful synthesis and purity of these compounds, with spectral and elemental analysis supporting the proposed structures.

- The described synthetic strategies are adaptable and have been used to prepare various derivatives with potential biological activities, including antimicrobial and anticancer properties.

Chemical Reactions Analysis

General Reactivity of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles exhibit versatile reactivity due to their electron-deficient heteroaromatic ring and substituent-dependent nucleophilic/electrophilic sites. Key pathways include:

-

Nucleophilic Substitution : At the sulfur-adjacent positions (e.g., C-2 or C-5) with amines, alcohols, or thiols.

-

Cycloaddition Reactions : Participation in [3+2] or [4+2] cycloadditions with dipolarophiles.

-

Electrophilic Aromatic Substitution : Limited due to electron deficiency, but feasible at electron-rich substituents.

Hypothetical Reactions for N,N'-Di-1,3,4-thiadiazol-2-ylimidoformamide

Assuming the structure contains two 1,3,4-thiadiazole rings linked via an imidoformamide bridge, reactivity could involve:

Acid/Base Catalyzed Transformations

-

Hydrolysis : Under acidic or basic conditions, the imidoformamide bridge may hydrolyze to yield carboxylic acid derivatives. For example:

Similar hydrolysis mechanisms are observed in thiadiazole-amide derivatives .

Cross-Coupling Reactions

The sulfur atom in the thiadiazole ring could facilitate palladium-catalyzed couplings (e.g., Suzuki-Miyaura) if halogen substituents are present. For example:

This aligns with methodologies for functionalizing 1,3,4-thiadiazoles .

Cyclization Pathways

Under thermal or catalytic conditions, the imidoformamide bridge could cyclize to form fused heterocycles. For instance:

Analogous cyclizations are documented in thiosemicarbazide-derived thiadiazoles .

Comparative Reactivity of Related Compounds

The following table summarizes reactivity patterns of structurally related 1,3,4-thiadiazole derivatives from the literature:

Challenges and Research Gaps

-

Synthetic Accessibility : No direct synthesis routes for this compound are reported. A plausible route could involve:

-

Condensation of 2-amino-1,3,4-thiadiazole with imidoformyl chloride.

-

Cross-coupling of prefunctionalized thiadiazole monomers.

-

-

Stability : The imidoformamide bridge may exhibit sensitivity to moisture or heat, requiring inert conditions for handling .

Recommendations for Further Study

-

Computational Modeling : DFT studies to predict regioselectivity in substitution or cycloaddition reactions.

-

Exploratory Synthesis : Adapt methods from analogous systems (e.g., ) to target this compound.

-

Biological Screening : If synthesized, evaluate antimicrobial or kinase-inhibitory activity, as seen in other 1,3,4-thiadiazoles .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including N,N'-di-1,3,4-thiadiazol-2-ylimidoformamide, have demonstrated promising antimicrobial properties. Research indicates that modifications to the thiadiazole structure can enhance antibacterial and antifungal activities. For instance, a study synthesized new 1,3,4-thiadiazole derivatives that exhibited significant antibacterial effects against resistant strains of bacteria, highlighting their potential in combating infections caused by multidrug-resistant organisms .

Anticancer Potential

Thiadiazole compounds have been explored for their anticancer properties. Studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of tubulin polymerization. This mechanism is particularly relevant in the treatment of colon and breast cancers . The structural characteristics of thiadiazoles allow them to interact effectively with biological targets involved in cancer progression.

Anti-inflammatory Properties

Recent investigations into thiadiazole derivatives have revealed their anti-inflammatory potential. Compounds similar to this compound have shown efficacy in reducing inflammation in animal models, suggesting their utility in treating inflammatory diseases . The low ulcerogenic effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) further support their therapeutic application .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions. Characterization techniques such as FT-IR and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiadiazole derivatives. Variations in substituents on the thiadiazole ring can significantly influence biological activity. For example, specific functional groups have been identified that enhance antimicrobial and anticancer activities while minimizing toxicity .

Antimicrobial Efficacy

A series of studies evaluated the antimicrobial efficacy of various thiadiazole derivatives against Staphylococcus aureus and Candida albicans. The results indicated that certain modifications led to a marked increase in potency compared to standard antibiotics .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| Compound A | 0.25 | Antibacterial |

| Compound B | 4 | Antifungal |

Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The compound's mechanism was linked to its ability to disrupt microtubule dynamics .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF7 (Breast) | 10 | Tubulin inhibition |

| HT29 (Colon) | 15 | Apoptosis induction |

Mechanism of Action

The mechanism of action of AKOS AU36-M93 involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzyme activity or the modulation of protein-protein interactions, which can have therapeutic effects in various diseases.

Comparison with Similar Compounds

Physicochemical Properties

Key Observations :

Electronic and Computational Insights

- DFT studies on Z-N'-(benzo[d]thiazol-2-yl)-N,N-dimethylformimidamide () revealed charge delocalization across the imidoformamide-thiazole system, which stabilizes the molecule.

Biological Activity

N,N'-di-1,3,4-thiadiazol-2-ylimidoformamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have gained attention due to their broad spectrum of biological activities including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Anticonvulsant

- Antidiabetic

These compounds exhibit these activities primarily due to their unique structural features that facilitate interactions with various biological targets .

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For instance:

- Cytotoxicity Tests : The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies reported IC50 values indicating effective inhibition of cell growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HCT116 | 3.29 |

| H460 | 10.0 |

| MCF-7 | 8.107 |

The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

- Antibiofilm and Antimicrobial Efficacy : Studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria. It has been noted for its ability to inhibit biofilm formation and efflux pump activity in resistant bacterial strains .

| Bacterial Strain | Activity Observed |

|---|---|

| Klebsiella pneumoniae | Biofilm inhibition |

| E. coli | Efflux pump inhibition |

These findings suggest that the compound could be a valuable candidate in addressing antibiotic resistance issues.

The biological activity of this compound can be attributed to its structural characteristics:

- Hydrogen Bonding : The presence of functional groups capable of forming hydrogen bonds enhances interaction with biological targets.

- Aromaticity : The aromatic nature contributes to the stability and reactivity of the compound within biological systems.

- Electrochemical Properties : Studies have shown favorable electrochemical stability which is crucial for drug development .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

- Synthesis and Characterization : The compound was synthesized through a multi-step process involving thiadiazole ring formation followed by imidoformamide attachment. Characterization was performed using techniques such as NMR and mass spectrometry .

- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of the compound. Preliminary results indicate a favorable therapeutic index with minimal toxicity observed in normal cells compared to cancer cells .

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic protocols for N,N'-di-1,3,4-thiadiazol-2-ylimidoformamide, and how are the products characterized? A: Synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For example:

- Step 1: React 1,3,4-thiadiazole-2-amine precursors with trichloroacetyl chloride in ethanol under reflux (70–90°C, 3–5 hours).

- Step 2: Purify via recrystallization using ethanol/DMSO mixtures.

- Characterization:

Structural Confirmation Techniques

Q: How can researchers resolve ambiguities in the molecular geometry of thiadiazole derivatives? A: Use X-ray crystallography with refinement via SHELX software:

- Collect high-resolution data (≤ 0.8 Å) to resolve bond-length discrepancies (e.g., C-N vs. C=S).

- Refine hydrogen bonding networks (e.g., N-H···S interactions) using SHELXL .

- Compare with DFT-optimized structures (B3LYP/6-311++G** basis set) to validate torsion angles and planarity .

Advanced Synthetic Optimization

Q: What strategies improve yield and purity in thiadiazole synthesis? A: Key variables include:

- Catalyst selection: Mn(II) catalysts enhance cyclization efficiency (yield increases from 65% to 89%) .

- Solvent polarity: Ethanol/water mixtures reduce byproducts vs. pure DMSO.

- Acid concentration: H₂SO₄ (95%) accelerates ring closure but requires strict temperature control (≤90°C) to avoid decomposition .

Biological Activity Profiling

Q: How are anticancer and antimicrobial activities of thiadiazole derivatives evaluated methodologically? A:

- In vitro cytotoxicity: MTT assays against HeLa or MCF-7 cells (IC₅₀ values < 20 µM indicate potency) .

- Apoptosis assays: Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells.

- Antimicrobial screening: Agar dilution assays (MIC ≤ 50 µg/mL for S. aureus and E. coli) .

Computational Modeling Applications

Q: How do DFT and 3D-QSAR studies guide thiadiazole derivative design? A:

- DFT: Calculate frontier molecular orbitals (HOMO-LUMO gaps < 4 eV correlate with reactivity).

- 3D-QSAR: Use CoMFA/CoMSIA to link steric/electrostatic fields to bioactivity (e.g., R² > 0.9 for antifungal QSAR models) .

- Molecular docking: Identify binding poses in enzyme active sites (e.g., thymidylate synthase for anticancer activity) .

Handling Data Contradictions

Q: How should researchers address conflicting bioactivity data across studies? A:

- Control variables: Standardize assay conditions (e.g., cell passage number, serum concentration).

- SAR analysis: Compare substituent effects (e.g., electron-withdrawing groups on C5 enhance cytotoxicity) .

- Meta-analysis: Use hierarchical clustering of IC₅₀ values to identify outlier datasets .

Metal Complexation Strategies

Q: What methods are used to synthesize and characterize thiadiazole-metal complexes? A:

- Synthesis: React thiadiazole ligands (e.g., 5-mercapto derivatives) with metal salts (Cu(II), Co(II)) in methanol (60°C, 2 hours).

- Characterization:

Stability and Degradation Studies

Q: How can the hydrolytic stability of thiadiazole derivatives be assessed? A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.